4-Ethynyl-2,6-dimethoxybenzaldehyde
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Overview
Description
4-Ethynyl-2,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C11H10O3 It is a derivative of benzaldehyde, featuring ethynyl and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,6-dimethoxybenzaldehyde typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-(trimethylsilyl)ethynyl-2,6-dimethoxybenzaldehyde.
Desilylation: The trimethylsilyl group is then removed using a base such as potassium carbonate in methanol to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Ethynyl-2,6-dimethoxybenzoic acid.
Reduction: 4-Ethynyl-2,6-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Ethynyl-2,6-dimethoxybenzaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology and Medicine: Research has explored its potential as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,6-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the methoxy groups.
2,6-Dimethoxybenzaldehyde: Similar structure but lacks the ethynyl group.
4-Hydroxy-2,6-dimethoxybenzaldehyde: Similar structure but has a hydroxyl group instead of an ethynyl group.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-ethynyl-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-4-8-5-10(13-2)9(7-12)11(6-8)14-3/h1,5-7H,2-3H3 |
InChI Key |
MMBRIUUFXZHZRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)C#C |
Origin of Product |
United States |
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